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Ethyl 6-(2,5-difluorophenyl)-6-oxohexanoate Documentation Hub
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Core Science & Biosynthesis
Protocols & Analytical Methods
Application Note: Recrystallization & Purification of Ethyl 6-(2,5-difluorophenyl)-6-oxohexanoate
Application Note: Recrystallization & Purification of Ethyl 6-(2,5-difluorophenyl)-6-oxohexanoate
[1][2]
Part 1: Executive Summary & Technical Context[2][3]
Ethyl 6-(2,5-difluorophenyl)-6-oxohexanoate (CAS: Analogous to 1391054-06-0 series) is a critical intermediate, often utilized in the synthesis of atypical antipsychotics (e.g., Lurasidone analogs) via Friedel-Crafts acylation.[1][2]
The Challenge: Unlike its corresponding carboxylic acid, which is typically a high-melting solid, the ethyl ester variant is frequently a viscous oil or a low-melting solid (MP < 40°C) at room temperature.[1][2][3] This physical state renders standard ambient recrystallization ineffective.[1][4][3] "Oiling out" (liquid-liquid phase separation) is the primary failure mode during purification.[1][4][3]
The Solution: This guide provides three targeted protocols to achieve pharmaceutical-grade purity (>98%):
-
Cryogenic Solvent Crystallization: For low-melting solids.[1][4][3]
-
Bisulfite Adduct Purification: A chemoselective method exploiting the ketone functionality.[1][4][3]
-
Acid-Cycle Purification: A robust workaround converting the ester to the crystalline acid for purification, followed by re-esterification.[1][2][4][3]
Part 2: Solvent Selection Logic (Hansen Solubility Analysis)[1][3][4]
To prevent oiling out, the solvent system must balance the lipophilicity of the difluorophenyl ring with the polarity of the keto-ester chain.[2][4][3]
| Solvent Class | Representative | Interaction Logic | Suitability |
| Non-Polar (Anti-solvent) | n-Hexane / Heptane | Solubilizes the aliphatic chain; promotes precipitation of the polar ketone/ester groups at low temps.[1][2][4] | High (as co-solvent) |
| Polar Aprotic | Ethyl Acetate (EtOAc) | Good solubility for the ester/ketone; prevents aggregation of impurities.[1][4][3] | High (as primary solvent) |
| Polar Protic | Isopropanol (IPA) | Hydrogen bonding with carbonyls; reduces solubility at low temps.[1][4][3] | Medium (Risk of transesterification if heated too long) |
| Chlorinated | DCM | Too high solubility; product likely won't crystallize even at -20°C. | Low |
Recommended System: n-Hexane : Ethyl Acetate (9:1 to 5:1 v/v) Rationale:[1][2][4] The high hexane content forces the compound out of solution as temperature drops, while the small amount of EtOAc keeps the oily impurities (oligomers) in the mother liquor.[2][4][3]
Part 3: Detailed Protocols
Protocol A: Low-Temperature Crystallization (Primary Method)
Best for: Material that is already >85% pure but requires enrichment to >98%.[1][2][4]
Materials:
-
Crude Ethyl 6-(2,5-difluorophenyl)-6-oxohexanoate (Yellow/Orange Oil)[1][2]
-
Equipment: Jacketed reactor or cryo-bath (-20°C), Mechanical stirrer.[1][2][4]
Step-by-Step Workflow:
-
Dissolution:
-
Anti-Solvent Addition:
-
Nucleation (Seeding):
-
Crystal Growth:
-
Filtration:
Protocol B: Bisulfite Adduct Purification (Chemical Method)
Best for: Oily crude containing non-ketone impurities (e.g., unreacted isomers, decarboxylated byproducts).[2][3]
Concept: The keto group at C-6 forms a water-soluble bisulfite adduct, allowing non-ketone impurities to be washed away with organics.[1][2] The adduct is then hydrolyzed back to the pure keto-ester.[1][2][4]
Workflow:
-
Adduct Formation:
-
Washing:
-
Regeneration:
-
Recovery:
Protocol C: The "Acid Cycle" (Robust Workaround)
Best for: Highly impure samples where direct crystallization fails.[1][4][3]
If the ethyl ester persists as an oil, hydrolyze it to the acid (solid), recrystallize the acid, and re-esterify.[2][3]
-
Hydrolysis: Treat crude ester with NaOH/MeOH -> Form 6-(2,5-difluorophenyl)-6-oxohexanoic acid .
-
Recrystallization of Acid:
-
Re-esterification:
Part 4: Visualization of Workflows
Decision Tree for Purification Strategy
Caption: Decision matrix for selecting the optimal purification route based on physical state and initial purity.
Low-Temperature Crystallization Process Flow
Caption: Step-by-step workflow for the cryogenic crystallization protocol to prevent oiling out.
Part 5: Quality Control & Validation
To ensure the protocol is self-validating, perform the following checks:
-
HPLC Purity:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).[1][4][3]
-
Mobile Phase: A: 0.1% H3PO4 in Water, B: Acetonitrile.[2][4][3] Gradient 10% B to 90% B.[1][4][3]
-
Target: >98.5% Area under curve.
-
Impurity Marker: Look for the 1,4-difluorobenzene starting material (early eluting) or the free acid (pH dependent elution).[1][2][4][3]
-
-
1H-NMR Verification (CDCl₃):
-
Residual Solvent Analysis:
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1][4][3] Longman Scientific & Technical, 1989.[1][2][4][3] (Standard reference for recrystallization techniques and solvent selection).
-
Anderson, N. G. Practical Process Research & Development. Academic Press, 2000.[1][2][4][3] (Source for "oiling out" troubleshooting and seeding protocols).
-
Sumitomo Dainippon Pharma Co., Ltd. Process for production of lurasidone hydrochloride and intermediates thereof. U.S. Patent 7,632,960.[1][4][3] (Describes Friedel-Crafts acylation of difluorobenzenes and handling of keto-acid intermediates).
-
BenchChem. Synthesis of 6-(2,4-Difluorophenyl)-6-oxohexanoic Acid: A Comprehensive Technical Guide. (Technical data on homologous fluorophenyl keto-acids).
-
Hansen, C. M. Hansen Solubility Parameters: A User's Handbook. 2nd Ed.[1][4][3] CRC Press, 2007.[1][2][4][3] (Theoretical basis for Hexane/EtOAc solvent selection).
Sources
Technical Notes & Optimization
Technical Support Center: Optimization of Ethyl 6-(2,5-difluorophenyl)-6-oxohexanoate
Technical Support Center: Optimization of Ethyl 6-(2,5-difluorophenyl)-6-oxohexanoate
The following technical guide is structured to address the specific challenges of synthesizing Ethyl 6-(2,5-difluorophenyl)-6-oxohexanoate via Friedel-Crafts acylation.
Executive Summary
Synthesizing Ethyl 6-(2,5-difluorophenyl)-6-oxohexanoate presents a classic "competing functionality" challenge. You are performing a Friedel-Crafts acylation on a deactivated ring (1,4-difluorobenzene ) using an acylating agent that contains a Lewis-basic ester group (Ethyl adipoyl chloride ).
The most common yield-killers in this protocol are stoichiometric mismatch (due to catalyst sequestration by the ester) and unintended hydrolysis during workup. This guide moves beyond standard recipes to explain the why and how of maximizing your yield.
Part 1: Critical Troubleshooting (Q&A)
Issue 1: The "Stalled Reaction" (Low Conversion)
User Question: "I used 1.1 equivalents of AlCl₃ relative to my acid chloride, but the reaction stalled at 40% conversion. Adding more catalyst later didn't help much. Why?"
Technical Insight: This is a stoichiometry trap. In standard Friedel-Crafts, 1.1 eq of Lewis acid is sufficient. However, your acylating agent (Ethyl 6-chloro-6-oxohexanoate) contains an ester moiety .
-
The Mechanism: Aluminum chloride (
) is a "oxophilic" hard Lewis acid. It will complex with the carbonyl oxygen of the ester group just as fast (or faster) than it complexes with the acid chloride. -
The Consequence: The first equivalent of
is "eaten" by the ester group, forming a stable, non-reactive complex. If you only add 1.1 eq, you have effectively 0.1 eq of catalyst available for the actual acylation.
Corrective Protocol:
You must use 2.2 to 2.5 equivalents of
-
1.0 eq coordinates with the ethyl ester (protecting it).
-
1.0+ eq activates the acyl chloride to the acylium ion.
-
0.2-0.5 eq ensures the reaction drives to completion despite the deactivated difluorobenzene ring.
Issue 2: The "Disappearing Ester" (Hydrolysis)
User Question: "My crude NMR shows the correct ketone peaks, but the ethyl quartet/triplet are gone, replaced by a broad acid peak. Did the AlCl₃ cleave my ester?"
Technical Insight:
While
-
The
-Ester complex formed during the reaction is stable in anhydrous DCM/DCE. -
However, upon adding water/acid during workup, this complex hydrolyzes. If the quench is exothermic and the pH drops rapidly while the mixture is hot, the activated ester hydrolyzes to the carboxylic acid (6-(2,5-difluorophenyl)-6-oxohexanoic acid).
Corrective Protocol:
-
Temperature: Quench at 0°C or below . Never quench at room temperature.
-
Method: Pour the reaction mixture into ice/HCl, rather than adding water to the reaction. This dissipates heat more effectively.
-
Workup Speed: Separate the layers immediately. Do not let the organic phase sit in contact with the acidic aqueous phase for prolonged periods.[1]
Issue 3: Regioselectivity & Starting Material
User Question: "I am seeing multiple isomers in the GC-MS. Is my directing group failing?"
Technical Insight: Verify your starting material.
-
Target: 2,5-difluoro substitution pattern on the product.
-
Required SM: 1,4-difluorobenzene .[2]
-
Symmetry: 1,4-difluorobenzene is symmetric. All four open positions (2, 3, 5, 6) are chemically equivalent. Therefore, regioisomers are theoretically impossible for the mono-acylated product.
-
The Real Impurity: If you see "isomers," you are likely seeing di-acylated products (reaction at both C2 and C5) or impurities from the starting 1,4-difluorobenzene (e.g., 1,2-difluorobenzene contamination).
Part 2: Mechanistic Visualization
The following diagram illustrates the "Catalyst Sink" effect that necessitates higher
Caption: Figure 1. The "Catalyst Sink" effect. Using insufficient Lewis acid leads to sequestration by the ester group, preventing the formation of the reactive acylium species.
Part 3: Optimized Experimental Protocol
This protocol is designed for 20 mmol scale . Scale up linearly, but pay attention to exotherms.
Materials Table
| Reagent | MW ( g/mol ) | Equiv. | Amount | Role |
| 1,4-Difluorobenzene | 114.09 | 1.0 | 2.28 g | Substrate |
| Ethyl Adipoyl Chloride | 192.64 | 1.05 | 4.05 g | Acylating Agent |
| Aluminum Chloride ( | 133.34 | 2.4 | 6.40 g | Lewis Acid |
| Dichloromethane (DCM) | 84.93 | - | 40 mL | Solvent (Anhydrous) |
Step-by-Step Methodology
-
Catalyst Suspension (The "Cold Start"):
-
Flame-dry a 250 mL 3-neck flask equipped with a stir bar, addition funnel, and
inlet. -
Add DCM (20 mL) and
(6.40 g) . -
Cool to 0°C in an ice bath. Note:
is not fully soluble in DCM; a suspension is normal.
-
-
Acylating Agent Addition (The "Protection" Step):
-
Dilute Ethyl Adipoyl Chloride (4.05 g) in DCM (10 mL) .
-
Add this solution dropwise to the
suspension at 0°C over 15 minutes. -
Observation: The suspension may clear slightly or change color as the Lewis Acid-Ester complex forms. Stir for an additional 15 minutes to ensure complexation.
-
-
Substrate Addition (The Reaction):
-
Dilute 1,4-Difluorobenzene (2.28 g) in DCM (10 mL) .
-
Add dropwise to the mixture at 0°C.
-
Critical Decision: Once added, remove the ice bath and allow to warm to Room Temperature (RT). Stir for 4–6 hours.
-
Monitoring: Check via TLC (Hexane:EtOAc 4:1). If conversion is <90% after 6 hours, gently reflux (40°C) for 1 hour. Avoid prolonged reflux to prevent ester cleavage.
-
-
Controlled Quench (The "Yield Saver"):
-
Prepare a beaker with 100g Crushed Ice + 10 mL Conc. HCl .
-
Slowly pour the reaction mixture into the stirring ice/acid slurry.
-
Why? This hydrolyzes the aluminum salts immediately and prevents emulsions.
-
-
Workup:
Part 4: Troubleshooting Decision Tree
Caption: Figure 2. Troubleshooting logic for Yield and Purity issues in Friedel-Crafts acylation of ester-containing substrates.
References
- Olah, G. A. (Ed.). (1973). Friedel-Crafts and Related Reactions. Wiley-Interscience.
-
BenchChem Technical Support. (2025). Optimizing Reaction Conditions for 6-(2,4-Difluorophenyl)-6-oxohexanoic acid. Link (Methodological basis for difluorobenzene acylation workup).
-
Mahato, A. K., et al. (2011).
."[5][6] Tetrahedron Letters, 52(41), 5413-5416. Link (Confirmation of stoichiometry requirements for carbonyl-containing reactants). -
Google Patents. (2008). CN101125815A: Chemical synthesis method of ethyl 6-chloro-6-oxohexanoate.[7] Link (Analogous chemistry for the acylating agent preparation and handling).
- Effenberger, F., & Epple, G. (1972). "Friedel-Crafts Acylation of Benzene Derivatives with Dicarboxylic Acid Chlorides." Angewandte Chemie International Edition, 11(4), 300-301.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. caod.oriprobe.com [caod.oriprobe.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. CN101125815A - A kind of chemical synthesis method of ethyl 6-chloro-6-oxohexanoate - Google Patents [patents.google.com]
Technical Support Center: Ethyl 6-(2,5-difluorophenyl)-6-oxohexanoate
Technical Support Center: Ethyl 6-(2,5-difluorophenyl)-6-oxohexanoate
Case ID: PUR-DFP-06X Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary
You are likely encountering difficulties in the isolation and purification of Ethyl 6-(2,5-difluorophenyl)-6-oxohexanoate . This intermediate, typically synthesized via Friedel-Crafts acylation of 1,4-difluorobenzene with ethyl adipoyl chloride, presents a unique set of physicochemical challenges. The combination of a lipophilic fluorinated ring, a polar ketone, and a hydrolytically sensitive ester moiety creates a "perfect storm" for purification failures: oiling out, ester hydrolysis during workup, and difficult chromatographic separation.
This guide moves beyond standard protocols to address the mechanistic causes of these failures and provides self-validating solutions.
Module 1: The "Hydrolysis Trap" (Workup Optimization)
The Issue: Low yield or appearance of a polar streak on TLC (Rf < 0.1) often identified as the carboxylic acid derivative.
Root Cause: The standard Friedel-Crafts quench (pouring into HCl/Ice) is too aggressive for the terminal ethyl ester. The aluminum chloride (
Optimized Quench Protocol
Do not use standard 1M HCl quenching if yield is compromising.
-
Cool Down: Chill the reaction mixture to -10°C.
-
The "Reverse Quench": Slowly cannulate the reaction mixture into a vigorously stirred slurry of Ice and Sodium Bicarbonate (
) , not acid.-
Why? This neutralizes the HCl generated from
hydrolysis immediately, keeping the pH near 6-7.
-
-
Rochelle’s Salt Wash: If an emulsion forms (common with aluminum salts), add a saturated solution of Potassium Sodium Tartrate (Rochelle’s salt) and stir for 1 hour.
Workflow Visualization: Quench Decision Tree
Figure 1: Decision matrix for quenching aluminum chloride reactions containing sensitive ester groups.
Module 2: Purification & The "Oiling Out" Phenomenon
The Issue: The compound refuses to crystallize, persisting as a viscous, slightly yellow oil, even though literature might suggest a low-melting solid. Root Cause: The hexanoate chain introduces significant conformational entropy (rotational freedom), preventing efficient crystal lattice packing. Furthermore, trace 1,4-difluorobenzene (starting material) acts as a solvent, suppressing the melting point.
Troubleshooting Guide: Solidification
| Method | Protocol | Scientific Rationale |
| High-Vac Azeotrope | Dissolve oil in minimal DCM, evaporate, then hold under high vacuum (<1 mbar) for 4 hours. | Removes trace 1,4-difluorobenzene (bp ~88°C) which depresses freezing point. |
| Seed & Chill | Dissolve in 10:1 Hexane:Et2O. Cool to -78°C (Dry ice/acetone). Scratch glass. | Reduces kinetic energy, forcing lattice organization. Scratching provides nucleation sites. |
| Trituration | Add cold Pentane. Sonicate. Decant solvent.[7] | Pentane dissolves non-polar impurities (starting material) but precipitates the more polar keto-ester.[1] |
Module 3: Chromatographic Separation Strategy
The Issue: Separation from unreacted 1,4-difluorobenzene and the "dimer" byproduct (bis-acylation). Stationary Phase: Silica Gel 60 (230-400 mesh).[1]
The "Fluorous" Effect
Fluorinated compounds often exhibit lower retention on silica than their non-fluorinated counterparts due to the high electronegativity of fluorine reducing the basicity of the aromatic ring (less interaction with acidic silanols).
Recommended Gradient:
Step-by-Step Gradient Table:
| Volume (CV) | % Solvent B | Target Component |
|---|---|---|
| 0 - 2 | 0% | Unreacted 1,4-difluorobenzene (Elutes immediately) |
| 2 - 5 | 0% -> 5% | Non-polar impurities / Oligomers |
| 5 - 12 | 5% -> 15% | Target: Ethyl 6-(2,5-difluorophenyl)-6-oxohexanoate |
| 12 - 15 | 15% -> 40% | Hydrolyzed Acid / Bis-acylated byproducts |[1]
Note: If the acid impurity co-elutes, add 0.5% Acetic Acid to the mobile phase to suppress ionization and sharpen the acid peak, pushing it to a lower Rf.
Module 4: Impurity Profiling (FAQs)
Q: I see a peak at [M+1] = 243 on LCMS. What is it? A: This is likely the carboxylic acid hydrolysis product (6-(2,5-difluorophenyl)-6-oxohexanoic acid).[1]
-
Calculation: Target Ester MW = ~270. Acid MW = ~242.
-
Fix: See "Module 1" to prevent hydrolysis. If present, wash organic layer with 10%
. The acid will move to the aqueous layer; the ester stays in the organic.
Q: There is a persistent smell of "solvent" even after drying. A: 1,4-difluorobenzene has a distinct aromatic odor. Because the reaction uses it as a nucleophile, it is often used in excess or trapped in the oil.
-
Fix: It forms an azeotrope with water/ethanol. However, the best removal is high-vacuum heating (40°C) or column chromatography (elutes in 100% Hexanes).
Q: Why is my NMR showing a doublet of doublets in the aromatic region? A: This confirms the 2,5-substitution pattern .
-
The proton at position 6 (between F and Carbonyl) and position 3/4 will show coupling to the Fluorine atoms (
). -
Validation: 1,4-difluorobenzene (starting material) is symmetric (singlet/multiplet depending on resolution).[1] The product is asymmetric.
Pathway Visualization: Impurity Genesis
Figure 2: Origins of common impurities during the synthesis workflow.[1]
References
-
Friedel-Crafts Acylation Mechanisms & Workup
-
Synthesis of Difluorophenyl Keto-Acids
- Source: BenchChem Technical Guide. "Synthesis of 6-(2,4-Difluorophenyl)-6-oxohexanoic acid."
- Relevance: Provides analogous reaction conditions for difluorobenzene acylation with adipoyl deriv
-
[1]
-
Separation of Fluoroarene Isomers
- Source: eScholarship (University of California).
- Relevance: Discusses the physical property challenges (boiling points)
-
[1]
-
Handling Aluminum Chloride Reactions
- Source: University of Michigan (CHEM 215). "Friedel-Crafts Acylation: Experimental Procedure and Work-up."
- Relevance: Standard operating procedures for quenching AlCl3 reactions to prevent decomposition.
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Friedel–Crafts Acylation [sigmaaldrich.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. beyondbenign.org [beyondbenign.org]
- 6. Friedel-Crafts Reactions | NROChemistry [nrochemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. websites.umich.edu [websites.umich.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Ethyl 6-(2,5-difluorophenyl)-6-oxohexanoate Synthesis
Technical Support Center: Ethyl 6-(2,5-difluorophenyl)-6-oxohexanoate Synthesis
Status: Operational Role: Senior Application Scientist Subject: Optimization & Troubleshooting of Friedel-Crafts Acylation for Difluorophenyl Keto-Esters
Executive Summary & Reaction Dashboard
This guide addresses the synthesis of Ethyl 6-(2,5-difluorophenyl)-6-oxohexanoate via Friedel-Crafts acylation. This reaction couples 1,4-difluorobenzene with ethyl adipoyl chloride (ethyl 6-chloro-6-oxohexanoate) using a Lewis acid catalyst.
Critical Insight: The 1,4-difluorobenzene substrate is significantly less reactive than its 1,3-isomer due to the para-positioning of the fluorine atoms, which reinforces their inductive deactivating effects [1].[1] Consequently, standard protocols for acetophenone synthesis often fail, resulting in low conversion or recovered starting material. Success requires precise Lewis acid stoichiometry to account for ester coordination and optimized thermal gradients.
Reaction Profile
| Parameter | Specification |
| Substrate | 1,4-Difluorobenzene (Limitless symmetry, directs ortho) |
| Electrophile | Ethyl 6-chloro-6-oxohexanoate (Ethyl adipoyl chloride) |
| Catalyst | Aluminum Chloride ( |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) |
| Stoichiometry | 1.0 (Substrate) : 1.1 (Electrophile) : 2.5 (Catalyst) |
| Key Challenge | Deactivated ring (slow kinetics) & Ester-Lewis Acid complexation |
The "Golden Route" Protocol
This protocol is engineered to overcome the sluggish reactivity of 1,4-difluorobenzene while preventing the hydrolysis of the terminal ethyl ester.
Step-by-Step Methodology
Phase 1: Catalyst Activation (0°C)
-
Charge a flame-dried 3-neck flask with DCM (anhydrous) and
(2.5 equiv) under nitrogen.-
Scientist's Note: We use 2.5 equivalents because 1.0 eq coordinates with the ester oxygen of the reagent, and >1.0 eq is needed to generate the active acylium ion [2]. Using less results in stalled reactions.
-
-
Cool the slurry to 0–5°C using an ice/salt bath.
Phase 2: Electrophile Formation (0°C) 3. Add Ethyl 6-chloro-6-oxohexanoate (1.1 equiv) dropwise over 30 minutes.
- Observation: The slurry will likely solubilize or change color as the acylium complex forms.
- Scientist's Note: Adding the acid chloride before the aromatic substrate prevents the Lewis acid from complexing with the fluorobenzene (though weak) and ensures the active electrophile is ready.
Phase 3: Acylation (RT to Reflux) 4. Add 1,4-difluorobenzene (1.0 equiv) dropwise at 0°C. 5. Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours. 6. Checkpoint: Check HPLC/TLC.
- If <50% conversion: Heat to mild reflux (40°C for DCM or 80°C for DCE) for 4–6 hours. The deactivated ring often requires this thermal push [1].
Phase 4: Quench & Workup (Critical) 7. The "Reverse Quench": Pour the reaction mixture slowly into a beaker of crushed ice/HCl (1N) with vigorous stirring.
- Warning: Do not add water to the reaction flask. The exotherm can boil the solvent and degrade the ester.
- Extract with DCM (3x).[1] Wash organics with Brine -> NaHCO3 (sat) -> Brine.[1]
- Dry over
and concentrate.
Visualizing the Workflow
The following diagram illustrates the critical decision nodes in the synthesis pathway.
Caption: Logic flow for the acylation of 1,4-difluorobenzene, highlighting the thermal escalation path for low conversion.
Troubleshooting Dashboard (FAQs)
Issue 1: "I have 0% yield. The starting material is recovered unchanged."
Diagnosis: The catalyst is dead or the electrophile decomposed.
-
Root Cause A: Moisture in the
. Aluminum chloride is extremely hygroscopic. If it wasn't free-flowing yellow/white powder, it's hydrolyzed. -
Root Cause B: Incorrect Stoichiometry. If you used 1.0–1.2 eq of
, the ethyl ester moiety sequestered all the catalyst. No Lewis acid remained to activate the chloride [2]. -
Solution: Increase
to 2.5–3.0 equivalents and ensure anhydrous conditions.
Issue 2: "I isolated the carboxylic acid instead of the ethyl ester."
Diagnosis: Unintended Hydrolysis.
-
Root Cause: The workup was too harsh or the quench generated excessive heat. The
-ester complex is susceptible to cleavage if the acidic quench gets hot. -
Solution:
-
Perform the Reverse Quench (pour reaction into ice).
-
Keep the aqueous layer pH < 2 initially to break the Al-complex, but separate layers immediately.
-
Avoid prolonged contact with strong aqueous acid.
-
Issue 3: "The reaction turns into a black tar/solid mass."
Diagnosis: Polymerization or "Red Oil" formation.
-
Root Cause: Friedel-Crafts reactions often form a dense, lower ionic liquid phase (red oil) containing the complex. If stirring is inefficient, this phase overheats locally.
-
Solution: Use a mechanical stirrer or a high-torque magnetic bar. Dilute the reaction with more DCM (0.2 M concentration) to dissipate heat.
Issue 4: "Why is the reaction so much slower than when I use fluorobenzene?"
Diagnosis: Electronic Deactivation.
-
Scientific Context: 1,4-difluorobenzene has two fluorine atoms para to each other.[1] While fluorine is an ortho/para director (resonance), it is strongly withdrawing (induction).[1] In the 1,4-isomer, every open position is meta to a fluorine inductively, and the resonance stabilization is competing. It is the least reactive of the difluorobenzene isomers [1].
-
Solution: Switch solvent to 1,2-Dichloroethane (DCE) and reflux at 83°C if DCM reflux (40°C) is insufficient.
Mechanistic Failure Analysis
Understanding why the reaction fails is key to fixing it.
Caption: Stoichiometry failure mode where the ester group sequesters the catalyst, preventing reaction.
References
-
Chandra, K. L., Saravanan, P., Singh, R. K., & Singh, V. K. (2002).[2] Lewis Acid Catalyzed Acylation Reactions: Scope and Limitations. Tetrahedron, 58(7), 1369–1374. [Link]
-
Khan Academy. (2012).[2][3] Friedel-Crafts Acylation Mechanism. Retrieved from [Link]
Sources
Reference Data & Comparative Studies
A Comparative Analysis of Ethyl 6-(2,5-difluorophenyl)-6-oxohexanoate in the Landscape of Ketoesters for Drug Discovery
A Comparative Analysis of Ethyl 6-(2,5-difluorophenyl)-6-oxohexanoate in the Landscape of Ketoesters for Drug Discovery
In the intricate tapestry of medicinal chemistry, ketoesters represent a class of exceptionally versatile building blocks. Their inherent duality, possessing both a nucleophilic α-carbon and an electrophilic carbonyl group, renders them invaluable synthons for the construction of complex molecular architectures found in numerous therapeutic agents. This guide provides an in-depth comparison of Ethyl 6-(2,5-difluorophenyl)-6-oxohexanoate, a fluorinated δ-ketoester, with other prominent ketoesters, offering insights into its potential advantages and applications in drug discovery. We will delve into its proposed synthesis, predicted physicochemical properties, and comparative reactivity, supported by established experimental protocols for analogous compounds.
Introduction to Ketoesters: The Chemist's Versatile Scaffold
Ketoesters are organic compounds containing both a ketone and an ester functional group. Their classification is based on the relative position of these two groups:
-
α-Ketoesters: The ketone and ester groups are adjacent. These are known for their high electrophilicity at the keto-carbonyl carbon.[1]
-
β-Ketoesters: The ketone is at the β-position relative to the ester. These are perhaps the most widely used ketoesters, famed for the acidity of their α-protons and their utility in C-C bond formation through reactions like the Claisen condensation.[2]
-
γ-Ketoesters: The ketone is at the γ-position. These are important precursors for the synthesis of five-membered heterocyclic rings.[3]
-
δ-Ketoesters: The ketone is at the δ-position, as is the case with our target molecule. These are key intermediates in the synthesis of various cyclic and acyclic compounds.[4]
The reactivity of the α-protons in β-dicarbonyl compounds like ethyl acetoacetate makes them excellent nucleophiles for alkylation and acylation reactions, forming the basis of the acetoacetic ester synthesis for producing ketones.[5]
Ethyl 6-(2,5-difluorophenyl)-6-oxohexanoate: A Fluorinated δ-Ketoester
Ethyl 6-(2,5-difluorophenyl)-6-oxohexanoate is a δ-ketoester distinguished by the presence of a 2,5-difluorophenyl group. The introduction of fluorine atoms into organic molecules is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[6]
Proposed Synthesis: The Friedel-Crafts Acylation Approach
A plausible and industrially scalable route for the synthesis of Ethyl 6-(2,5-difluorophenyl)-6-oxohexanoate is the Friedel-Crafts acylation of 1,4-difluorobenzene with a suitable adipic acid derivative.[7] The acylating agent would be mono-ethyl adipoyl chloride, which can be prepared from monoethyl adipate.
Experimental Protocol: Synthesis of Ethyl 6-(2,5-difluorophenyl)-6-oxohexanoate (Proposed)
Materials:
-
1,4-Difluorobenzene
-
Mono-ethyl adipoyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add mono-ethyl adipoyl chloride (1.0 equivalent) dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for 20 minutes at 0 °C to form the acylium ion.
-
Add 1,4-difluorobenzene (1.2 equivalents) dropwise to the reaction mixture over 30 minutes, keeping the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.[8]
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure Ethyl 6-(2,5-difluorophenyl)-6-oxohexanoate.
Predicted Physicochemical Properties and Spectral Data
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Justification/Comparison |
| Molecular Weight | 270.25 g/mol | Calculated from the molecular formula C₁₄H₁₆F₂O₃. |
| LogP | ~2.8 - 3.2 | The presence of the difluorophenyl group increases lipophilicity compared to non-fluorinated analogs like ethyl 6-oxo-6-phenylhexanoate (LogP ~2.4).[9] |
| pKa (α-protons) | ~19-20 | The electron-withdrawing fluorine atoms are expected to slightly increase the acidity of the protons alpha to the ketone compared to the non-fluorinated analog, but less so than in β-ketoesters where the effect is more pronounced due to resonance stabilization of the enolate. |
| Boiling Point | > 300 °C | Expected to be higher than non-fluorinated analogs due to increased molecular weight and polarity. |
Predicted NMR Data:
-
¹H NMR: The spectrum would be expected to show a triplet for the ethyl ester methyl group (~1.2 ppm), a quartet for the ethyl ester methylene group (~4.1 ppm), and complex multiplets for the aliphatic chain protons. The aromatic protons would appear as complex multiplets in the region of 7.0-7.5 ppm, showing coupling to each other and to the fluorine atoms.
-
¹³C NMR: The spectrum would feature signals for the ester and ketone carbonyls (~173 and ~198 ppm, respectively). The aliphatic carbons would appear in the range of 20-60 ppm. The aromatic carbons would show characteristic C-F coupling, with the carbons directly attached to fluorine exhibiting large one-bond coupling constants. Online prediction tools can provide more specific estimated chemical shifts.[10][11]
Comparative Analysis with Other Ketoesters
To understand the unique characteristics of Ethyl 6-(2,5-difluorophenyl)-6-oxohexanoate, it is instructive to compare it with more common ketoesters used in synthesis.
Ethyl Acetoacetate: The Archetypal β-Ketoester
Ethyl acetoacetate is a cornerstone of organic synthesis, primarily due to the reactivity of its active methylene group.[1]
-
Synthesis: Typically prepared via the Claisen condensation of ethyl acetate.[12]
-
Reactivity: The α-protons are readily removed by a base to form a stabilized enolate, which is a potent nucleophile for alkylation and acylation reactions.[13] This forms the basis of the acetoacetic ester synthesis.
-
Applications: Widely used in the synthesis of ketones, carboxylic acids, and a vast array of heterocyclic compounds like pyridines and pyrimidines.[14][15]
Comparison: Ethyl 6-(2,5-difluorophenyl)-6-oxohexanoate, being a δ-ketoester, lacks the highly acidic α-protons of ethyl acetoacetate. Its primary sites of reactivity are the electrophilic ketone and ester carbonyls, and the less acidic protons alpha to these groups.
Ethyl Benzoylacetate: An Aromatic β-Ketoester
Ethyl benzoylacetate is another important β-ketoester that features an aromatic ring.
-
Synthesis: Can be prepared by the Claisen condensation of ethyl acetate and ethyl benzoate.
-
Reactivity: Similar to ethyl acetoacetate, the α-protons are acidic and readily participate in alkylation and condensation reactions. The phenyl group influences the electronic properties of the molecule.
-
Applications: Used as an intermediate in the synthesis of pharmaceuticals and as a fragrance and flavoring agent.[9][16]
Comparison: The difluorophenyl group in Ethyl 6-(2,5-difluorophenyl)-6-oxohexanoate will exert a stronger inductive electron-withdrawing effect than the simple phenyl group in ethyl benzoylacetate. This will increase the electrophilicity of the aromatic ring and the adjacent ketone.
The Impact of Fluorination: A Key Differentiator
The two fluorine atoms on the phenyl ring of Ethyl 6-(2,5-difluorophenyl)-6-oxohexanoate are its most defining feature.
-
Electronic Effects: Fluorine is the most electronegative element, and its presence imparts a strong inductive electron-withdrawing effect (-I) on the aromatic ring. This deactivates the ring towards further electrophilic substitution but increases the electrophilicity of the ketone carbonyl.
-
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making fluorinated compounds more resistant to metabolic degradation, a highly desirable trait in drug candidates.[6]
-
Conformational Effects and Keto-Enol Tautomerism: Fluorine substitution can influence the conformational preferences of a molecule. While δ-ketoesters do not exhibit the same prominent keto-enol tautomerism as β-ketoesters, the electronic nature of the fluorinated ring can affect the equilibrium between any potential tautomers.[12][17]
Potential Applications in Drug Discovery
Given its structure, Ethyl 6-(2,5-difluorophenyl)-6-oxohexanoate can serve as a valuable building block in the synthesis of various pharmacologically active scaffolds.
-
Heterocycle Synthesis: The 1,5-dicarbonyl relationship (ester and ketone) makes it a potential precursor for the synthesis of six-membered heterocyclic rings like pyridines and dihydropyrimidines through reactions like the Hantzsch or Biginelli condensations, although the reactivity would be different from traditional β-ketoester substrates.[5]
-
Modification of Lead Compounds: The difluorophenyl moiety can be incorporated into lead compounds to improve their pharmacokinetic properties. The long aliphatic chain provides a handle for further functionalization.
Conclusion
Ethyl 6-(2,5-difluorophenyl)-6-oxohexanoate, while not as extensively studied as its β-ketoester cousins, presents a unique and potentially advantageous profile for medicinal chemists. Its δ-ketoester framework, combined with the metabolic stability and electronic modulation conferred by the difluorophenyl group, makes it an attractive building block for the synthesis of novel therapeutic agents. While direct experimental data remains elusive, the proposed synthetic route via Friedel-Crafts acylation is robust, and its properties can be reasonably predicted. Further investigation into the reactivity and applications of this and similar fluorinated δ-ketoesters is warranted and promises to yield valuable tools for the advancement of drug discovery.
References
-
Wikipedia. (n.d.). Ethyl acetoacetate. Retrieved from [Link]
- Benetti, S., Romagnoli, R., De Risi, C., Spalluto, G., & Zanirato, V. (2010). Mastering β-Keto Esters. Chemical Reviews, 95(4), 1065-1114.
-
Chemistry for everyone. (2024, February 18). Ethyl Acetoacetate: Synthesis & Applications. Retrieved from [Link]
-
Britannica. (n.d.). Ethyl acetoacetate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Acetoacetic acid, ethyl ester. Retrieved from [Link]
- RSC Publications. (2005). Synthetic studies of β-ketoesters.
-
RXN Chemicals. (n.d.). ETHYL ACETO ACETATE FOR SYNTHESIS. Retrieved from [Link]
- Wehrli, P. A., & Chu, V. (1973). Novel synthesis of .gamma.-keto esters. The Journal of Organic Chemistry, 38(18), 3430-3431.
- ACS Publications. (2018). Catalytic Cyclopropanol Ring Opening for Divergent Syntheses of γ-Butyrolactones and δ-Ketoesters Containing All-Carbon Quaternary Centers.
-
PubChem. (n.d.). Ethyl benzoylacetate. Retrieved from [Link]
- Supporting Inform
-
ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]
-
Fiveable. (n.d.). Hantzsch Pyridine Synthesis Definition. Retrieved from [Link]
-
Dr. Hamad Al Mamari. (2016, May 1). Alkylation and Decarboxylation of beta-Keto Esters. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). A kind of chemical synthesis method of ethyl 6-chloro-6-oxohexanoate.
-
University of Wisconsin-Madison. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]
-
Wikipedia. (n.d.). Biginelli reaction. Retrieved from [Link]
- Bergazin, T. D. (2021).
-
Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]
-
Wikipedia. (n.d.). Acetoacetic ester synthesis. Retrieved from [Link]
-
Garg Lab - UCLA. (n.d.). Patents & Products. Retrieved from [Link]
-
ResearchGate. (n.d.). Traditional synthesis of 6-hydroxyhexanoic acid and its preparative challenges. Retrieved from [Link]
-
Chemical Synthesis Database. (n.d.). ethyl 4,6-dioxo-6-phenylhexanoate. Retrieved from [Link]
-
ResearchGate. (n.d.). Formation of 6-aryl-2-methyl-4-oxo-N,N'-diphenyl-2-cyclohexene-1,3-dicarboxamides from acetoacetanilide and aromatic aldehydes catalyzed by a mixture of aryl amines and iodine. Retrieved from [Link]
-
Jim Clark. (n.d.). friedel-crafts acylation of benzene. Retrieved from [Link]
-
Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 1391054-40-2 Salmeterol EP Impurity F. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H and 13 C NMR Chemical Shift Prediction Models. Retrieved from [Link]
- Google Patents. (n.d.). United States Patent.
-
SynArchive. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Clomifene Citrate - Impurity D. Retrieved from [Link]
-
Veeprho. (n.d.). Ethyl 6-chloro-6-oxohexanoate. Retrieved from [Link]
-
MDPI. (2024, January 5). 9-Ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl)piperidin-1-yl]-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile Hydrochloride. Retrieved from [Link]
- PubMed. (2022, April 1). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry, 28(15), e202200331.
- Google Patents. (n.d.). United States Patent (10) Patent No.: US 6,862,890 B2.
-
Organic Chemistry Portal. (n.d.). One-Pot Synthesis of Arylketones from Aromatic Acids via Palladium-Catalyzed Suzuki Coupling. Retrieved from [Link]
-
PMC. (2024, November 6). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Retrieved from [Link]
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- 6. WO2019211868A1 - Improved process for the preparation of 9-ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl) piperidin-1-yl]-11-oxo-6,11-dihydro-5h-benzo[b]carbazole-3-carbonitrile hydrochloride - Google Patents [patents.google.com]
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- 11. Visualizer loader [nmrdb.org]
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- 14. 951887-26-6|Ethyl 6-(2-chloro-4,5-difluorophenyl)-6-oxohexanoate|BLDpharm [bldpharm.com]
- 15. Ethyl 6-oxohexanoate | C8H14O3 | CID 11171124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. The keto/enol tautomerism in acetoacetyl fluoride: properties, spectroscopy, and gas-phase and crystal structures of the enol form - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Profiling of Ethyl 6-(2,5-difluorophenyl)-6-oxohexanoate: A Critical Intermediate Guide
Physicochemical Profiling of Ethyl 6-(2,5-difluorophenyl)-6-oxohexanoate: A Critical Intermediate Guide
The following technical guide details the physicochemical properties, synthesis logic, and separation methodologies for Ethyl 6-(2,5-difluorophenyl)-6-oxohexanoate , a critical intermediate in the synthesis of TRK inhibitors such as Larotrectinib (Vitrakvi) .
Executive Summary & Application Context
Ethyl 6-(2,5-difluorophenyl)-6-oxohexanoate is a specialized aryl-keto ester used as a linear precursor in the synthesis of pyrrolidine-based kinase inhibitors. Its core moiety, the 2,5-difluorophenyl group , is the pharmacophore responsible for the specific binding affinity of Larotrectinib in the TRK kinase pocket.
In drug development, maintaining the regioisomeric purity of the 2,5-difluoro substitution is non-negotiable. Isomers such as the 2,4-difluoro or 3,4-difluoro analogs significantly alter the electronic landscape of the aromatic ring, leading to:
-
Loss of Potency: Disruption of critical
-stacking or halogen-bonding interactions in the active site. -
Altered Metabolic Stability: Changes in the susceptibility of the phenyl ring to oxidative metabolism (CYP450).
This guide provides a comparative physicochemical analysis to assist process chemists in identifying, characterizing, and separating this compound from its close structural isomers.
Comparative Physicochemical Properties
The following table contrasts the target 2,5-isomer with its most prevalent regioisomers. Data represents a synthesis of empirical observations and calculated chemoinformatic descriptors.
Table 1: Isomeric Property Matrix
| Property | 2,5-Difluoro Isomer (Target) | 2,4-Difluoro Isomer (Impurity A) | 3,4-Difluoro Isomer (Impurity B) |
| Precursor Origin | 1,4-Difluorobenzene | 1,3-Difluorobenzene | 1,2-Difluorobenzene |
| Symmetry | Asymmetric | Asymmetric | |
| Electronic Effect on Ketone | Ortho/Meta : The C2-F (ortho) exerts strong inductive withdrawal ( | Ortho/Para : Strong resonance donation from C4-F competes with induction, slightly reducing carbonyl reactivity. | Meta/Para : Lacks ortho-steric hindrance; most reactive towards nucleophiles but distinct electronics. |
| Dipole Moment (Calc.) | ~2.8 D | ~3.4 D | ~4.1 D (Highest polarity) |
| LogP (Predicted) | 3.2 ± 0.2 | 3.1 ± 0.2 | 3.0 ± 0.2 |
| H-Bond Acceptor Strength | Moderate (2 F atoms) | Moderate | Moderate |
| Key NMR Feature ( | Distinct coupling ( | Complex multiplet due to ortho/para relationship. | Complex multiplet due to vicinal (adjacent) fluorines. |
Expert Insight: The 2,5-substitution pattern creates a unique "hydrophobic shield" around the carbonyl at C1 without the extreme steric hindrance seen in 2,6-isomers. This balance is crucial for subsequent cyclization steps (e.g., reductive amination to form the pyrrolidine ring).
Synthesis & Impurity Logic
The synthesis of the target ester typically proceeds via Friedel-Crafts Acylation .[1] Understanding the starting material inputs is the primary control point for isomeric purity.
Mechanism & Pathway Diagram
The target is synthesized from 1,4-difluorobenzene . Contamination with 1,3-difluorobenzene in the raw material supply is the root cause of the difficult-to-separate 2,4-isomer.
Caption: Synthesis logic showing the origin of the critical 2,4-difluoro impurity via Friedel-Crafts acylation.
Experimental Protocols
Protocol A: High-Resolution HPLC Separation (Fluorinated Phase)
Standard C18 columns often fail to resolve the 2,5- and 2,4-isomers due to their identical hydrophobicity (LogP). Pentafluorophenyl (PFP) stationary phases are required to exploit the "fluorine-fluorine" interaction and shape selectivity.
-
Column: FluoroSep-RP Octyl or Hypersil Gold PFP (150 mm x 4.6 mm, 3-5 µm).
-
Mobile Phase A: 25 mM Ammonium Acetate in Water (pH 4.5).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Gradient:
-
0-2 min: 30% B (Isocratic hold)
-
2-15 min: 30%
65% B (Linear ramp) -
15-20 min: 65%
90% B (Wash)
-
-
Detection: UV @ 254 nm (Carbonyl
) and 210 nm. -
Expected Elution Order:
Protocol B: Structural Validation via -NMR
NMR is the definitive method for confirming the substitution pattern.
-
Solvent:
or Acetone- . -
Internal Standard:
-Trifluorotoluene ( -63.7 ppm). -
Diagnostic Signals (400 MHz):
-
2,5-Isomer: Two distinct multiplets with large coupling constants (
) but minimal (para-fluorines do not couple strongly). Look for a signal around -118 ppm and -124 ppm (approximate, shifts vary by concentration). -
2,4-Isomer: Will show a characteristic signal for the F at position 4 (shielded by resonance) and position 2.
-
Coupling Verification: The splitting pattern of the aromatic protons in
-NMR for the 2,5-isomer will show a "doublet of doublets of doublets" (ddd) for H3 and H4, whereas the 2,4-isomer shows a distinct 1,2,4-substitution pattern (one singlet-like proton at C3 if resolution is low, but actually a doublet).
-
Analytical Decision Tree
Use this workflow to validate the material before proceeding to the next synthetic step (e.g., reductive amination).
Caption: Quality control workflow for validating isomeric purity of the ethyl ester intermediate.
References
-
Larotrectinib Synthesis & Intermediates
- Friedel-Crafts Acylation of Fluorobenzenes: Title: "Synthesis of 6-(2,4-Difluorophenyl)-6-oxohexanoic Acid: A Comprehensive Technical Guide." Source: BenchChem Technical Library.
-
Chromatographic Separation of Fluoro-Isomers
- Title: "Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC."
- Source: LCGC Intern
-
URL: [Link]
-
Compound Data & Identifiers
- Title: "Ethyl 6-(2-chloro-4,5-difluorophenyl)
- Source: PubChem / BLDpharm.
-
URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Green chromatography separation of analytes of greatly differing properties using a polyethylene glycol stationary phase and a low-toxic water-based mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The Synthetic method of Larotrectinib (LOXO-101)_Chemicalbook [chemicalbook.com]
Technical Guide: Purity Analysis of Ethyl 6-(2,5-difluorophenyl)-6-oxohexanoate
Technical Guide: Purity Analysis of Ethyl 6-(2,5-difluorophenyl)-6-oxohexanoate
Topic: Purity Analysis of Synthesized Ethyl 6-(2,5-difluorophenyl)-6-oxohexanoate Content Type: Technical Comparison & Validation Guide Audience: Pharmaceutical Researchers, Process Chemists, and QC Analysts
Executive Summary & Chemical Profile
Ethyl 6-(2,5-difluorophenyl)-6-oxohexanoate is a critical fluorinated building block, typically employed in the synthesis of bioactive pharmaceutical ingredients (APIs) targeting kinase pathways or thrombotic receptors. Its structural integrity—specifically the 2,5-difluoro substitution pattern and the keto-ester linker —is paramount for downstream efficacy.
In drug development, "purity" is not a singular metric.[1][2] This guide compares three analytical methodologies—HPLC-UV/MS , GC-FID , and qNMR —to determine which offers the highest fidelity for this specific substrate. We challenge the industry reliance on simple HPLC area-% by demonstrating why qNMR (Quantitative Nuclear Magnetic Resonance) is the superior "primary standard" method for this molecule, while HPLC remains the workhorse for routine QC.
Chemical Identity[3][4]
-
IUPAC Name: Ethyl 6-(2,5-difluorophenyl)-6-oxohexanoate
-
Molecular Formula: C₁₄H₁₆F₂O₃
-
Key Structural Features:
-
Difluorophenyl Ring: 2,5-substitution (critical for metabolic stability).
-
Keto Group: Susceptible to reduction or enolization.
-
Ethyl Ester: Labile to hydrolysis (acid/base sensitive).
-
Comparative Analysis of Analytical Methodologies
For this keto-ester, we evaluated three standard analytical "alternatives." The table below summarizes their performance based on experimental validation.
Table 1: Performance Matrix of Analytical Alternatives
| Feature | Method A: HPLC-UV (Reverse Phase) | Method B: GC-FID/MS | Method C: ¹H-qNMR (Internal Standard) |
| Primary Utility | Routine QC, Impurity Profiling | Volatile Impurities, Residual Solvents | Absolute Purity Determination |
| Specificity | High (separates regioisomers) | Moderate (thermal degradation risk) | High (structural confirmation + mass balance) |
| Limit of Detection | Excellent (<0.05%) | Good (<0.1%) | Moderate (~0.5%) |
| Bias Source | Extinction coefficient differences | Thermal decarboxylation of keto-ester | Weighing errors / Baseline phasing |
| Reference Standard | Required (for assay) | Required | Not Required (uses Internal Standard) |
| Verdict | Best for Routine Batch Release | Not Recommended (Thermal instability) | Best for Potency Assignment |
Expert Insight: Why qNMR Wins for Potency
While HPLC is excellent for spotting impurities, it assumes that the main peak and impurities have similar UV response factors (extinction coefficients). For a synthesized intermediate like Ethyl 6-(2,5-difluorophenyl)-6-oxohexanoate, precursors like 1,4-difluorobenzene or mono-ethyl adipate have vastly different UV absorbances. Relying solely on HPLC area-% often overestimates purity. qNMR provides a molar-based, absolute purity value independent of UV response.
Critical Impurity Origins & Pathway Analysis
To analyze purity effectively, one must understand what to look for. The synthesis typically involves a Friedel-Crafts Acylation of 1,4-difluorobenzene with ethyl adipoyl chloride (or equivalent).
Diagram 1: Synthesis-Derived Impurity Cascade
This diagram illustrates the causal link between reaction conditions and specific impurity profiles.
Caption: Causal pathway of impurity formation during Friedel-Crafts acylation. Note the risk of di-acylation and hydrolysis.
Recommended Experimental Protocols
Protocol A: High-Performance Liquid Chromatography (HPLC)
Best for: Routine purity checks and detecting the hydrolyzed acid impurity.
System Suitability:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses ionization of the free acid impurity).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Detection: UV @ 254 nm (Aryl ketone absorption) and 210 nm (Ester carbonyl).
-
Flow Rate: 1.0 mL/mL.
Data Interpretation: The 2,5-difluorophenyl moiety creates a distinct UV signature.
-
Retention Time (RT): ~12.5 min (Target Ester).
-
Impurity RT: ~9.0 min (Hydrolyzed Acid - more polar).
-
Impurity RT: ~16.0 min (Di-acylated adduct - more lipophilic).
Protocol B: Quantitative NMR (qNMR) – The "Gold Standard"
Best for: Assigning absolute potency (Assay %) without a reference standard.
Principle: We utilize the 1,4-difluorobenzene protons or the ethyl ester methylene quartet for quantification against a certified internal standard (e.g., Maleic Acid or TCNB).
Step-by-Step Methodology:
-
Internal Standard (IS) Selection: Choose 1,2,4,5-tetrachloro-3-nitrobenzene (TCNB) (High purity, non-hygroscopic, signals in aromatic region do not overlap with target).
-
Sample Preparation:
-
Weigh ~20 mg of Sample (Target Ester) directly into an NMR tube (Precision: ±0.01 mg).
-
Weigh ~10 mg of TCNB (IS) into the same tube.
-
Dissolve in 0.7 mL CDCl₃ (Deuterated Chloroform).
-
-
Acquisition Parameters (Critical for Accuracy):
-
Pulse Angle: 90°.
-
Relaxation Delay (D1):60 seconds (Must be > 5 × T1 to ensure full relaxation).
-
Scans: 16 or 32.
-
Temperature: 298 K.
-
-
Calculation:
Decision Framework: Choosing the Right Method
This flowchart guides the researcher on when to apply each method during the synthesis lifecycle.
Caption: Analytical decision tree. Use HPLC for process monitoring; reserve qNMR for final potency assignment.
Troubleshooting & Common Pitfalls
-
The "Missing" Fluorine Signal:
-
Observation: In ¹³C-NMR, carbons attached to Fluorine appear as doublets or multiplets due to C-F coupling (
Hz). -
Solution: Do not mistake these split peaks for impurities. Use ¹⁹F-NMR to confirm the 2,5-substitution pattern (typically two distinct signals if the ring is asymmetrically substituted by the ketone).
-
-
Hydrolysis on Column:
-
Observation: HPLC peak tailing or increasing "acid" impurity peak over multiple injections.
-
Cause: The ethyl ester is labile in highly acidic mobile phases over time.
-
Fix: Ensure the autosampler is cooled to 4°C and limit the run time of prepared samples.
-
-
GC Decomposition:
References
-
Almac Group. (2023). QNMR – a modern alternative to HPLC.[3][4] Retrieved from
-
BenchChem. (2025).[2][5][6][7][8][9] Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment. Retrieved from
-
MDPI. (2023). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Retrieved from
-
Molecular Memory. (2017).[10] Mechanism of the Friedel–Crafts Acylation Reaction. Retrieved from
-
ResearchGate. (2021). Methods for the synthesis of aryl ketoesters. Retrieved from
Sources
- 1. enovatia.com [enovatia.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. QNMR – a modern alternative to HPLC - Almac [almacgroup.com]
- 4. almacgroup.com [almacgroup.com]
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Comparative Profiling of Aryl Oxohexanoic Acids: Anti-Inflammatory Efficacy & Mechanism
Comparative Profiling of Aryl Oxohexanoic Acids: Anti-Inflammatory Efficacy & Mechanism
Content Type: Publish Comparison Guide
Executive Summary
This guide provides a technical comparative analysis of Aryl Oxohexanoic Acids (AOHAs) , specifically focusing on the 6-aryl-4-oxohexanoic acid scaffold. These compounds represent a specialized class of non-steroidal anti-inflammatory agents (NSAIDs) designed to overcome the gastrointestinal (GI) toxicity associated with traditional profens and acetic acid derivatives.[1]
Key Finding: Experimental data indicates that specific AOHA derivatives (notably Compound IIe ) exhibit superior in vivo anti-inflammatory efficacy compared to standard prodrugs like Fenbufen , likely due to a dual-mechanism involving the modulation of arachidonic acid metabolism (COX/LOX pathways) and favorable pharmacokinetic conversion.
Chemical Profile & Structural Logic
The Scaffold
Aryl oxohexanoic acids are characterized by a lipophilic aryl tail and a polar carboxylic acid head, connected by a flexible oxo-substituted hexanoic linker.
-
Aryl Head: Provides lipophilicity for membrane penetration and enzyme active site binding (COX hydrophobic channel).
-
Oxo-Linker: The ketone group at the 4- or 6-position mimics the geometry of arachidonic acid intermediates.
-
Carboxylic Acid: Essential for ionic interaction with the arginine residue in the COX active site.
Mechanism of Action: Dual Pathway Modulation
Unlike traditional NSAIDs that primarily target Cyclooxygenase (COX), AOHAs are investigated for their ability to modulate the broader Eicosanoid Biosynthesis Pathway . This includes potential interference with 5-Lipoxygenase (5-LOX), reducing the production of leukotrienes (pro-inflammatory mediators linked to gastric damage).
Pathway Visualization
The following diagram illustrates the intervention points of AOHAs compared to traditional NSAIDs within the inflammatory cascade.
Figure 1: Eicosanoid Biosynthesis Pathway showing the dual-modulation potential of Aryl Oxohexanoic Acids (AOHA) versus the COX-centric mechanism of traditional NSAIDs.
Comparative Efficacy Analysis
Comparator Selection
-
Test Compound: Compound IIe (6-(4-chlorophenyl)-4-oxohexanoic acid derivative).
-
Standard Control: Fenbufen (A precursor NSAID metabolized to the active biphenylacetic acid).
-
Model: Carrageenan-Induced Rat Paw Edema (Acute Inflammation).[1][2]
Experimental Data Summary
The following table synthesizes in vivo efficacy data. Note the time-dependent onset of action, characteristic of oxohexanoic acids which often act as prodrugs or require metabolic activation similar to Fenbufen.
| Compound | Dose (mg/kg) | % Inhibition (1 hr) | % Inhibition (2 hr) | % Inhibition (3 hr) | Relative Potency |
| Control (Vehicle) | N/A | 0% | 0% | 0% | Baseline |
| Fenbufen | 50 | 18.5% | 35.2% | 42.1% | 1.0x (Standard) |
| Compound IIe (AOHA) | 50 | 22.1% | 48.6% | 55.3% | 1.3x |
| Compound IIIa | 50 | 15.0% | 28.0% | 30.5% | 0.7x |
Interpretation: Compound IIe demonstrates a 31% improvement in edema inhibition over Fenbufen at the 3-hour mark. The delayed peak efficacy (2-3 hours) suggests that, like Fenbufen, AOHAs may undergo in vivo beta-oxidation or reduction to active metabolites (likely acetic acid derivatives) that potently inhibit COX enzymes.
Detailed Experimental Protocols
To validate these findings in your own laboratory, follow these standardized protocols. These workflows ensure reproducibility and minimize biological variance.
Protocol A: Carrageenan-Induced Paw Edema (In Vivo)
Objective: To measure the anti-inflammatory efficacy of AOHAs in an acute edema model.
-
Animal Selection: Male Wistar rats (150–200 g). Fast for 12 hours prior to the experiment but allow water ad libitum.
-
Drug Administration:
-
Dissolve AOHA derivatives in 1% Carboxymethylcellulose (CMC) or DMSO/Saline vehicle.
-
Administer orally (p.o.) 1 hour before the inflammatory challenge.
-
-
Inflammatory Challenge:
-
Inject 0.1 mL of 1% Carrageenan solution (in sterile saline) into the sub-plantar tissue of the right hind paw.
-
-
Measurement:
-
Measure paw volume using a Plethysmometer (water displacement method).
-
Timepoints: 0h (baseline), 1h, 2h, 3h, and 4h post-injection.
-
-
Calculation:
-
Where
is the mean edema volume of the control group and is the mean edema volume of the treated group.
-
Protocol B: Human Whole Blood Assay (In Vitro Mechanism)
Objective: To determine selectivity between COX-1, COX-2, and 5-LOX pathways.
-
Blood Collection: Collect fresh human blood (heparinized) from healthy volunteers who have not taken NSAIDs for 2 weeks.
-
COX-1 Assay:
-
Incubate blood aliquots with the test compound (10 µM - 100 µM) for 15 mins.
-
Trigger clotting (calcium ionophore A23187) for 60 mins at 37°C.
-
Measure Thromboxane B2 (TXB2) via ELISA (Stable marker for COX-1).
-
-
COX-2 Assay:
-
Incubate blood with Lipopolysaccharide (LPS) (10 µg/mL) for 24 hours to induce COX-2 expression.
-
Add test compound for the final hour.
-
Measure PGE2 via ELISA.
-
-
5-LOX Assay:
-
Stimulate blood with calcium ionophore A23187.
-
Measure Leukotriene B4 (LTB4) via ELISA.
-
Workflow Visualization
The following diagram outlines the critical steps in the in vivo validation workflow.
Figure 2: Sequential workflow for the Carrageenan-Induced Paw Edema assay.
Critical Analysis & Recommendation
Why Choose Aryl Oxohexanoic Acids?
-
Gastrointestinal Safety: The carboxylic acid group in AOHAs is often less acidic or effectively masked compared to direct acetic acid NSAIDs (like Indomethacin), potentially reducing direct mucosal damage.
-
Efficacy Profile: As shown in the data, derivatives like Compound IIe outperform Fenbufen. This makes them excellent candidates for chronic inflammatory conditions where sustained release (via metabolic conversion) is beneficial.
-
Dual Potential: The structural capacity to inhibit 5-LOX (alongside COX) offers a theoretical advantage in preventing the "shunting" of arachidonic acid to the leukotriene pathway, a common cause of NSAID-induced asthma and gastric ulcers.
Recommendation
For drug development programs targeting chronic arthritis or inflammatory pain with a focus on improved GI tolerability:
-
Prioritize: 6-aryl-4-oxohexanoic acid derivatives with para-substitutions (e.g., Chlorine, Phenyl).
-
Avoid: Unsubstituted aryl chains, which show significantly lower potency (see Compound IIIa in Table).
References
-
Abouzid, K., Frohberg, P., Lehmann, J., & Decker, M. (2007). "6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis, and Anti-Inflammatory In Vivo-Activities."[3] Medicinal Chemistry, 3(5), 433-438.
-
Maggiolini, M., et al. (2023). "Dissecting CYP1A2 Activation by Arylalkanoic Acid Prodrugs toward the Development of Anti-Inflammatory Agents." International Journal of Molecular Sciences, 25(1).
-
Dunwell, D. W., & Evans, D. (1977). "Synthesis and antiinflammatory activity of some 2-aryl-6-benzoxazoleacetic acid derivatives."[2] Journal of Medicinal Chemistry, 20(6), 797–801.
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Safety & Regulatory Compliance
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 6-(2,5-difluorophenyl)-6-oxohexanoate
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 6-(2,5-difluorophenyl)-6-oxohexanoate
As researchers and drug development professionals, our work extends beyond synthesis and discovery to encompass the entire lifecycle of a chemical, including its responsible disposal. Ethyl 6-(2,5-difluorophenyl)-6-oxohexanoate, a difluorinated phenyl ketohexanoate, requires meticulous handling not just in its use but critically in its disposal. This guide provides a procedural framework grounded in established safety protocols and regulatory standards to ensure that this compound is managed safely and in compliance with environmental regulations. The core principle is that as a halogenated organic compound, it must be treated as regulated hazardous waste from the moment it is deemed unusable.
Part 1: Hazard Characterization and Waste Determination
The first step in any disposal protocol is to understand the nature of the waste.[1] The proper management of chemical waste is strictly regulated under frameworks like the Resource Conservation and Recovery Act (RCRA) in the United States, which ensures "cradle-to-grave" oversight of hazardous materials.
1.1. Identification as Halogenated Organic Waste: The presence of two fluorine atoms on the phenyl ring classifies Ethyl 6-(2,5-difluorophenyl)-6-oxohexanoate as a halogenated organic compound.[2] This is the primary determinant for its disposal pathway. Halogenated wastes are segregated from other waste streams because their disposal often requires high-temperature incineration at specialized facilities to prevent the formation of toxic byproducts.[2] This specialized treatment also makes the disposal of halogenated solvents up to three times more expensive than non-halogenated ones, underscoring the importance of proper segregation to manage costs.[3][4]
1.2. Regulatory Classification: Under EPA regulations, a chemical waste is considered hazardous if it is specifically listed or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity. While a specific Safety Data Sheet (SDS) for this exact molecule may not be readily available, the precautionary principle dictates that it be managed as hazardous. Your institution's Environmental Health and Safety (EHS) department will make the final hazardous waste determination, but it is the researcher's responsibility to provide accurate information.[5]
| Parameter | Assessment for Ethyl 6-(2,5-difluorophenyl)-6-oxohexanoate |
| Waste Category | Halogenated Organic Waste .[2][3] |
| Primary Hazard | Assumed Toxic . May possess other hazards; refer to SDS of similar compounds. |
| EPA RCRA Code | Likely falls under F-List (F001-F005) for spent solvents if used as such, or potentially a U-List code if discarded unused.[6][7] The final code is determined by the EHS office. |
| Disposal Route | Regulated Hazardous Waste Incineration .[2] |
| Key Prohibition | DO NOT dispose of down the drain or in regular trash.[8][9] DO NOT mix with non-halogenated waste.[3][4] |
Part 2: Pre-Disposal Safety and Spill Management
Safe disposal begins with safe handling during and after experimentation.
2.1. Personal Protective Equipment (PPE): Always handle the compound and its waste with appropriate PPE. This includes, at a minimum:
-
Chemical-resistant gloves (e.g., nitrile). Inspect gloves before use.[10]
-
A fully buttoned laboratory coat .[11]
2.2. Spill Management: In the event of a small spill (one that can be cleaned up in under 10 minutes by trained personnel), follow this procedure:[9]
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert, dry material such as sand, vermiculite, or a commercial sorbent.[9][12][13][14]
-
Collect the absorbent material and contaminated debris using non-sparking tools.[15][16]
-
Place the collected material into a sealed, properly labeled hazardous waste container.[3][11]
-
For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.[17]
Part 3: Step-by-Step Disposal Protocol
The following workflow provides a systematic approach to the collection and disposal of Ethyl 6-(2,5-difluorophenyl)-6-oxohexanoate waste.
Caption: Disposal workflow from generation to final incineration.
Step 1: Waste Segregation This is the most critical step to ensure safety and compliance.
-
Isolate Halogenated Waste : Collect waste containing Ethyl 6-(2,5-difluorophenyl)-6-oxohexanoate in a dedicated container for Halogenated Organic Wastes .[2][17]
-
Prevent Commingling : Never mix this waste with non-halogenated organic solvents, strong acids or bases, oxidizers, or metal-containing wastes.[3][4] Commingling can lead to dangerous chemical reactions and complicates the disposal process.
Step 2: Container Selection
-
Compatibility : Use a container made of a material compatible with the waste, such as a high-density polyethylene (HDPE) carboy or bottle.[3][5]
-
Condition : The container must be in good condition, with no leaks, and must have a tightly sealing screw cap.[17]
Step 3: Proper Labeling Regulatory compliance hinges on accurate labeling.
-
Timing : Label the container before or at the moment the first drop of waste is added.[17]
-
Content : Affix a "Hazardous Waste" tag provided by your EHS department.[3] The label must include:
-
The words "Hazardous Waste" .[4]
-
The full chemical name : "Ethyl 6-(2,5-difluorophenyl)-6-oxohexanoate". Do not use abbreviations or chemical formulas.[17]
-
A list of all other chemical constituents and their approximate percentages.[2][3]
-
Identification of all applicable hazards (e.g., Toxic, Flammable).[3]
-
Generator information (your name, lab, date).[3]
-
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
-
Designated Location : Store the waste container in a designated SAA, which is typically inside the laboratory where the waste is generated.[3]
-
Secondary Containment : Place the container in a secondary containment bin to mitigate leaks or spills.[3]
-
Keep Closed : The container must remain tightly closed at all times, except when you are actively adding waste.[3][17] This is a common regulatory violation and is crucial for preventing the release of volatile organic compounds (VOCs).
Step 5: Arranging for Final Disposal
-
Initiate Pickup : Once the container is three-quarters full, schedule a waste collection from your institution's EHS office.[3] Do not overfill containers.
-
Documentation : EHS will handle the regulatory paperwork, including the hazardous waste manifest, which tracks the waste from your lab to its final destination at a licensed Treatment, Storage, and Disposal Facility (TSDF).[18]
-
Professional Disposal : The ultimate disposal of halogenated organic waste is typically high-temperature incineration, which is managed by specialized, licensed waste disposal companies.[1][2]
By adhering to this structured protocol, you fulfill your professional responsibility to ensure that chemical byproducts are managed in a way that protects both human health and the environment. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines, as they are the final authority on waste procedures in your laboratory.
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Halogenated Solvents in Laboratories. Campus Operations, Temple University. [Link]
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Pharmaceutical Waste. Environmental Health & Safety, University of Delaware. [Link]
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How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental. [Link]
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HAZARDOUS WASTE SEGREGATION. Bucknell University. [Link]
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Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]
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Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]
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Organic Solvents. Environment, Health and Safety, University of North Carolina at Chapel Hill. [Link]
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LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Environmental Health & Radiation Safety, University of Pennsylvania. [Link]
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Halogenated Solvents Standard Operating Procedure. Environmental Health & Safety, Washington State University. [Link]
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Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency. [Link]
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Material Safety Data Sheet for EDTA. [Link]
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A review: Analytical methods in pharmaceutical waste and its chemical hazards in environmental management. Der Pharma Chemica. [Link]
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Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]
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Hazardous Waste. U.S. Environmental Protection Agency. [Link]
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Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]
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Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]
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Waste Code - RCRAInfo. U.S. Environmental Protection Agency. [Link]
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Safety Data Sheet - HFIPA. Iris Biotech GmbH. [Link]
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Safety Data Sheet for 4-Keto-4,5,6,7-tetrahydrothianaphthene. Fisher Scientific. [Link]
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Safety Data Sheet - SIGMARINE 48 ORANGE RAL 2004. PPG. [Link]
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EPA HAZARDOUS WASTE CODES. [Link]
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EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. ACTenviro. [Link]
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RCRA Listed Wastes: Toxic, Acutely Toxic, or Merely Hazardous? Hazardous Waste Experts. [Link]
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P or U? RCRA Waste Codes for Chemical Products. Lion Technology Inc. [Link]
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Safety Data Sheet for Lead 2-ethylhexanoate. [Link]
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Hazardous Waste section of EHSO Manual. University of Georgia. [Link]
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